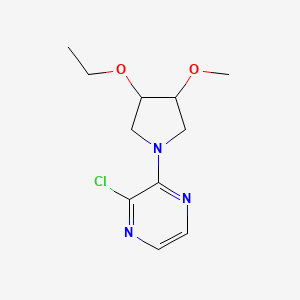

2-Chloro-3-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyrazine

Description

Properties

IUPAC Name |

2-chloro-3-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O2/c1-3-17-9-7-15(6-8(9)16-2)11-10(12)13-4-5-14-11/h4-5,8-9H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYLGSUIAITGOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1OC)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that pyrrolopyrazine derivatives, which include this compound, have exhibited a wide range of biological activities.

Mode of Action

It is part of the pyrrolopyrazine class of compounds, which have shown various biological activities, suggesting that they interact with multiple targets.

Biochemical Pathways

Other pyrrolopyrazine derivatives have shown antibacterial, antifungal, and antiviral activities, as well as kinase inhibition. This suggests that these compounds may interact with a variety of biochemical pathways.

Biological Activity

2-Chloro-3-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyrazine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : Pyrazine ring

- Substituents :

- Chlorine atom at the 2-position

- A pyrrolidine derivative at the 3-position, which includes an ethoxy and a methoxy group.

This unique combination of functional groups contributes to its biological activity.

Antiviral Properties

Research has indicated that compounds similar to 2-Chloro-3-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyrazine exhibit antiviral properties, particularly against HIV. The activity is believed to stem from their ability to inhibit viral integrase, an enzyme crucial for viral replication. For instance, hydroxypyrimidinone carboxamides have shown efficacy in preventing HIV infection and delaying the onset of AIDS when used in conjunction with other antiviral agents .

Neuroprotective Effects

Preliminary studies suggest that derivatives of pyrrolidine may possess neuroprotective effects. These compounds have been shown to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. The specific mechanism involves the modulation of glutamate receptors, which play a critical role in neuronal excitability and survival.

Antioxidant Activity

The presence of methoxy groups in the structure may contribute to antioxidant properties, helping to mitigate oxidative stress in biological systems. This activity is essential for protecting cells from damage caused by free radicals, which are implicated in various diseases, including cancer and cardiovascular disorders.

Case Studies

The mechanisms underlying the biological activities of 2-Chloro-3-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyrazine are multifaceted:

- Inhibition of Viral Enzymes : By targeting integrase, the compound prevents viral DNA from integrating into the host genome.

- Neurotransmitter Modulation : It may enhance or inhibit neurotransmitter release, affecting synaptic plasticity and neuronal health.

- Antioxidant Defense : The methoxy groups likely contribute to electron donation capabilities, neutralizing free radicals.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The substituent at position 3 of the pyrazine ring critically determines the compound’s behavior. Key comparisons include:

Key Observations :

Reactivity in Substitution Reactions :

- The chloro group at position 2 is a reactive site for further functionalization. For instance, hydrazine hydrate reacts with 2-chloro-3-phenylpyrazine to yield hydrazino derivatives .

- Steric hindrance from bulky substituents (e.g., pyrrolidine vs. phenyl) may slow reaction rates. For example, 2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine hydrochloride () may exhibit reduced reactivity compared to less hindered analogs.

Physical and Spectroscopic Properties

Melting Points and Solubility :

Spectroscopic Data :

- IR Spectroscopy: For 2-chloro-3-(2-quinolylthio)pyrazine, C=N and aromatic vibrations are observed at 1779 cm⁻¹ and 1660 cm⁻¹, respectively . The target compound’s ether groups (C-O) would show characteristic stretches near 1100–1250 cm⁻¹.

- NMR : Pyrrolidine protons in the target compound would appear as multiplets in the δ 3.0–4.0 ppm range, distinct from phenyl protons (δ 7.0–8.0 ppm) in aryl-substituted analogs .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Chloro-3-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyrazine generally follows a two-step approach:

- Step 1: Preparation of a halogenated pyrazine intermediate, specifically 2,3-dichloropyrazine or a similar halopyrazine derivative.

- Step 2: Nucleophilic substitution of the 3-chloro substituent with a suitably substituted pyrrolidine nucleophile bearing ethoxy and methoxy groups.

This approach leverages the electrophilic nature of the halogenated pyrazine ring, enabling selective substitution at the 3-position.

Preparation of Halogenated Pyrazine Intermediate

Halogenated pyrazines such as 2,3-dichloropyrazine are commercially available or can be synthesized via chlorination of pyrazine derivatives. The chlorination is often performed using reagents such as phosphorus oxychloride (POCl3) or elemental chlorine under controlled conditions.

- For example, chlorination of pyrazine-2,3-diol or pyrazine-2,3-diamine precursors with POCl3 can yield 2,3-dichloropyrazine intermediates in good yields.

Nucleophilic Aromatic Substitution (SNAr) with Pyrrolidine Derivative

The key step involves the reaction of the halopyrazine intermediate with a nucleophilic pyrrolidine derivative bearing 3-ethoxy and 4-methoxy substituents. This reaction typically proceeds via SNAr mechanism, where the nucleophile displaces the chlorine at the 3-position.

- Use of a secondary amine nucleophile: 3-ethoxy-4-methoxypyrrolidine.

- Solvent: polar aprotic solvents such as acetonitrile or N-methylpyrrolidone (NMP).

- Base: a hindered base like N,N-diisopropylethylamine (Hünig’s base) to neutralize the generated HCl.

- Temperature: elevated temperatures (80–140 °C) to promote substitution.

- Reaction time: several hours (typically 12–24 h).

These conditions favor selective substitution at the 3-position without affecting the 2-chloro substituent, preserving it for further functionalization or biological activity.

Purification and Characterization

After the reaction, the crude mixture is typically purified by flash column chromatography on silica gel using gradient elution with hexane/ethyl acetate or dichloromethane/methanol mixtures. The purified product is characterized by:

- NMR spectroscopy (1H, 13C) for structural confirmation.

- Mass spectrometry (ESI-MS or HRMS) for molecular weight verification.

- Melting point determination to assess purity.

- HPLC analysis for purity quantification.

Research Findings and Data Summary

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Starting material | 2,3-Dichloropyrazine or 2-chloropyrazine | Commercially available or synthesized |

| Nucleophile | 3-Ethoxy-4-methoxypyrrolidine | Secondary amine with ethoxy and methoxy groups |

| Solvent | Acetonitrile (MeCN), N-methylpyrrolidone (NMP) | Polar aprotic solvents preferred |

| Base | N,N-Diisopropylethylamine (Hünig’s base) | Scavenges HCl formed during substitution |

| Temperature | 80–140 °C | Elevated temperature to drive reaction |

| Reaction time | 12–24 hours | Optimized for maximum yield |

| Purification method | Flash column chromatography | Silica gel; solvent gradient |

| Typical yield | 60–80% | Dependent on reaction scale and purity |

| Characterization techniques | NMR, MS, HPLC, Melting point | Confirm structure and purity |

Alternative Synthetic Routes and Considerations

Direct amination of 2-chloropyrazine derivatives: Some studies report chemoselective amination of haloheteroarenes under milder conditions using sulfonyl chlorides or other activating groups, but these methods may yield complex mixtures when applied to pyrazines with multiple halogens.

Use of protecting groups: The pyrrolidine nitrogen may be protected during synthesis to improve selectivity and then deprotected post-substitution.

Microwave-assisted synthesis: Accelerated SNAr reactions under microwave irradiation have been reported for similar heterocyclic aminations, reducing reaction time significantly.

Q & A

Q. How does the compound’s stereochemistry influence its pharmacological profile?

- Methodological Answer : Enantiomers may exhibit divergent bioactivity. Resolve stereoisomers via chiral HPLC (Chiralpak AD-H column) and test individually in assays. Molecular dynamics can predict enantiomer-specific binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.